![molecular formula C19H21N3OS2 B4331759 2-{[(2-CYCLOHEXYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B4331759.png)
2-{[(2-CYCLOHEXYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE
描述
2-{[(2-CYCLOHEXYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of a thiazole ring and a cyclohexyl group further enhances its structural complexity and potential for diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CYCLOHEXYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through alkylation reactions using cyclohexyl halides.
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid derivatives with formamide or formic acid under reflux conditions.
Coupling of the Thiazole and Quinazolinone Moieties: The final step involves the coupling of the thiazole and quinazolinone moieties through a thioether linkage, which can be achieved using thiolating agents such as thiourea or thioacetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-{[(2-CYCLOHEXYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines and thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives, substituted thiazoles and quinazolinones
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 2-{[(2-CYCLOHEXYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, thereby modulating their activity.
Pathways Involved: It can inhibit key signaling pathways involved in cell proliferation, apoptosis, and inflammation, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Quinazolinone Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazolinone core.
Uniqueness
2-{[(2-CYCLOHEXYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combined structural features of both thiazole and quinazolinone moieties, along with the presence of a cyclohexyl group
属性
IUPAC Name |
2-[(2-cyclohexyl-1,3-thiazol-4-yl)methylsulfanyl]-3-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c1-22-18(23)15-9-5-6-10-16(15)21-19(22)25-12-14-11-24-17(20-14)13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRKYJHAPQVIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CSC(=N3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


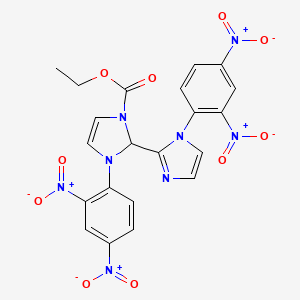
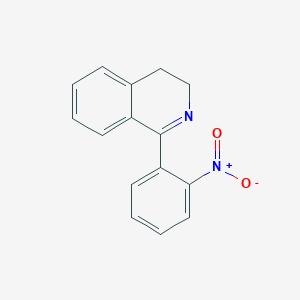
![ethyl 1',3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1'H-2,2'-biimidazole-1-carboxylate](/img/structure/B4331688.png)
![N-[2-(1-adamantyloxy)ethyl]-N-methylnaphthalene-2-sulfonamide](/img/structure/B4331699.png)
![N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4331705.png)
![1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide](/img/structure/B4331716.png)
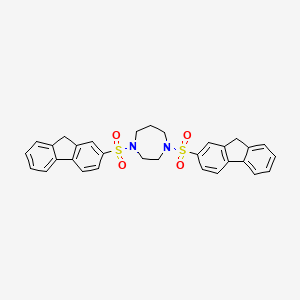
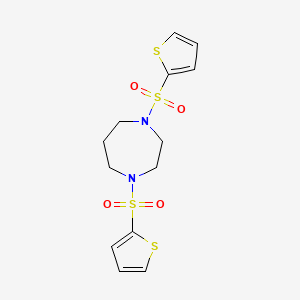
![1-PHENYL-5-({6-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-9-THIABICYCLO[3.3.1]NONAN-2-YL}SULFANYL)-1H-1,2,3,4-TETRAZOLE](/img/structure/B4331728.png)
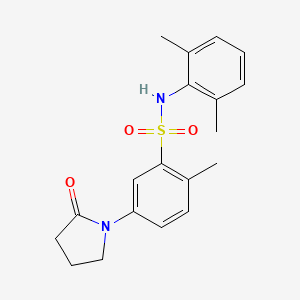
![2-{4-[(4-{4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENESULFONYL}-1,4-DIAZEPAN-1-YL)SULFONYL]PHENYL}-1,5-DIMETHYL-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B4331745.png)
![3-(4-CHLOROPHENYL)-2-{[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B4331753.png)
![2-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline](/img/structure/B4331764.png)
![2-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE](/img/structure/B4331771.png)
